molecular formula C8H11NO2S2 B14139259 2-(1,3-Dithian-2-ylidene)-3-oxobutanamide CAS No. 836684-87-8

2-(1,3-Dithian-2-ylidene)-3-oxobutanamide

Cat. No.: B14139259
CAS No.: 836684-87-8
M. Wt: 217.3 g/mol
InChI Key: ZRHKEKGBVLSYBV-UHFFFAOYSA-N
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Description

2-(1,3-Dithian-2-ylidene)-3-oxobutanamide is an organic compound that features a 1,3-dithiane ring and an oxobutanamide group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dithian-2-ylidene)-3-oxobutanamide typically involves the reaction of a 1,3-dithiane derivative with an appropriate oxobutanamide precursor. One common method is the acid-promoted thioacetalization of carbonyl compounds with 1,3-propanedithiol . This reaction is often carried out under solvent-free conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids or Brönsted acids are commonly employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithian-2-ylidene)-3-oxobutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄

    Reduction: H₂/Ni, H₂/Rh

    Substitution: RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dithian-2-ylidene)-3-oxobutanamide is unique due to its specific combination of a 1,3-dithiane ring and an oxobutanamide group. This structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

CAS No.

836684-87-8

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

2-(1,3-dithian-2-ylidene)-3-oxobutanamide

InChI

InChI=1S/C8H11NO2S2/c1-5(10)6(7(9)11)8-12-3-2-4-13-8/h2-4H2,1H3,(H2,9,11)

InChI Key

ZRHKEKGBVLSYBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C1SCCCS1)C(=O)N

Origin of Product

United States

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